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Acetophenone tosylhydrazone

Cat. No.: B7778991
M. Wt: 288.4 g/mol
InChI Key: MIXFDFCKBMCLGN-DTQAZKPQSA-N
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Description

Significance of N-Tosylhydrazones as Versatile Synthons

N-Tosylhydrazones have emerged as exceptionally versatile synthons, or building blocks, in organic synthesis. rsc.orgresearchgate.net Their utility stems from their ability to act as precursors to a variety of reactive intermediates, most notably diazo compounds and carbenes, under basic conditions. nih.govd-nb.info This reactivity allows for the formation of a wide array of new chemical bonds, including carbon-carbon, carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds. nih.govd-nb.infothieme-connect.com

The synthetic power of N-tosylhydrazones is demonstrated in their widespread use in numerous transformations, such as coupling reactions, insertions, cyclizations, and olefinations. nih.govscispace.com Their adaptability has enabled the development of novel methods for constructing complex molecules, including various aromatic and non-aromatic cyclic compounds. rsc.orgresearchgate.net Because they are derived from common aldehydes and ketones, N-tosylhydrazones provide a powerful platform for elaborating simple carbonyl compounds into more complex molecular frameworks. nih.govscispace.com

Historical Context of Acetophenone (B1666503) N-Tosylhydrazone Research

The study of N-tosylhydrazones has a rich history, with several key developments shaping their modern applications. The initial use of N-tosylhydrazones as a source of diazo compounds was reported by Bamford and Stevens in 1952. acs.org This discovery paved the way for classic named reactions like the Shapiro reaction, which uses a strong base to convert tosylhydrazones into alkenes via a vinyllithium (B1195746) intermediate, and the Bamford-Stevens reaction, which typically uses a weaker base like sodium methoxide (B1231860) to generate carbenes. wikipedia.org

Acetophenone tosylhydrazone, as an easily prepared derivative of a simple ketone, has frequently served as a model substrate throughout the development of tosylhydrazone chemistry. More recently, a significant milestone was the report by Barluenga and colleagues in 2007 on the direct use of N-tosylhydrazones in palladium-catalyzed cross-coupling reactions. acs.orgchemrxiv.org This work demonstrated that N-tosylhydrazones could be used directly in carbene transfer reactions without the need to pre-form and isolate the often unstable diazo compounds. This compound has been extensively used as a reactant in the refinement of these and other transition-metal-catalyzed processes. pku.edu.cnnih.govacs.org

Overview of Key Reactivity Modes of Acetophenone N-Tosylhydrazone

This compound exhibits a range of reactivity modes, making it a valuable tool for synthetic chemists. These reactions can be broadly categorized into carbene-mediated processes, cross-coupling reactions, and cycloadditions, among others.

Carbene-Mediated Reactions: Upon treatment with a base, this compound decomposes to form a diazo compound, which can then lose nitrogen gas to generate a carbene intermediate. nih.govacs.org This carbene can undergo a variety of subsequent reactions. For instance, it can participate in C-H insertion reactions to form new ring systems, such as the synthesis of benzodihydrofurans. nih.gov

Cross-Coupling Reactions: One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions. It can be coupled with various partners, including aryl halides and arylboronic acids, to form new C-C bonds. wikipedia.orgchemrxiv.orgpku.edu.cn These reactions typically proceed through the in-situ formation of a palladium-carbene complex. wikipedia.org The reaction between substituted acetophenone N-tosylhydrazones and arylboronic acids has been shown to be effective, though it requires an excess of the boronic acid to prevent side reactions like homocoupling. pku.edu.cn The efficiency of these reactions highlights the robust nature of this methodology. pku.edu.cn For example, the coupling of this compound with various heterobiaryl bromides proceeds in high yields. nih.govacs.org

Table 1: Palladium-Catalyzed Oxidative Cross-Coupling of Substituted Acetophenone N-Tosylhydrazones with Phenylboronic Acid. pku.edu.cn
Substituent on AcetophenoneYield (%)
H72
4-Me75
4-OMe78
4-F65
4-Cl68
4-Br70
3-Me71
2-Me65

Cycloaddition Reactions: this compound can serve as a precursor to 1,3-dipoles for use in cycloaddition reactions. A notable example is the K2CO3-promoted 1,3-dipolar cycloaddition with acetylene (B1199291) gas to synthesize pyrazoles. researchgate.netresearchgate.net The choice of solvent is critical in these reactions, with N-methyl-2-pyrrolidone (NMP) being optimal for ketone-derived N-tosylhydrazones like that of acetophenone. researchgate.net It is also a viable substrate for [2+2+1] cycloaddition reactions with reagents like tert-butyl nitrite (B80452) and alkenes to furnish isoxazolines. nih.govscispace.comrsc.org

Table 2: Solvent and Base Screening for the 1,3-Dipolar Cycloaddition of Acetophenone N-Tosylhydrazone with Acetylene. researchgate.net
BaseSolventResult
K2CO3DMSOGood Result
K2CO3NMPBetter Result
Cs2CO3DMSOTrace Product
LiOtBuDMSONo Reaction
NaHDMSONo Reaction

Cationic Cyclization: In a departure from carbene-based reactivity, acetophenone N-tosylhydrazone derivatives can undergo a Brønsted acid-promoted intramolecular cationic cyclization. lookchem.comrsc.org In this pathway, the tosylhydrazone functions as an electrophile, reacting with a tethered vinyl group to produce polysubstituted indenes. lookchem.comrsc.org This transformation proceeds under acidic conditions, in sharp contrast to the basic conditions required for most other tosylhydrazone reactions. lookchem.com

Synthesis of Heterocycles: this compound is also a key starting material for synthesizing various sulfur-containing heterocycles. For example, it undergoes an iodine/DMSO-catalyzed cyclization with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. frontiersin.orgnih.gov This reaction can even be performed in a one-pot fashion directly from acetophenone and tosylhydrazine, enhancing its efficiency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2S B7778991 Acetophenone tosylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-[(E)-1-phenylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFDFCKBMCLGN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-21-5
Record name MLS002919908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Acetophenone N Tosylhydrazone and Its Derivatives

Direct Condensation Approaches

The most common and straightforward method for preparing acetophenone (B1666503) N-tosylhydrazone is the direct condensation of acetophenone with p-toluenesulfonylhydrazide. This approach is widely used due to its simplicity and generally good yields.

Conventional Protocols

Conventional synthesis typically involves the reaction of acetophenone and p-toluenesulfonylhydrazide in a suitable solvent, often with heating. One established protocol involves dissolving p-toluenesulfonylhydrazide in methanol, followed by the addition of acetophenone. The mixture is then heated under reflux at approximately 70°C for about 3 hours. After the reaction is complete, the solvent is removed, and the residue is worked up to yield the product, which is often pure enough for subsequent use without extensive purification.

Another common solvent for this reaction is ethanol (B145695). The condensation in ethanol is a widely practiced method for synthesizing tosylhydrazones from the corresponding aldehydes or ketones.

Table 1: Conventional Synthesis of Acetophenone Tosylhydrazone

ReactantsSolventConditionsReaction TimeYield
Acetophenone, p-ToluenesulfonylhydrazideMethanolReflux (~70°C)3 hoursGood
Acetophenone, p-ToluenesulfonylhydrazideEthanol---

Catalyst-Free Synthesis

In an effort to develop more environmentally benign methods, catalyst-free approaches for the synthesis of N-tosylhydrazones have been explored. These reactions can proceed without the need for an external catalyst, relying on the inherent reactivity of the starting materials. researchgate.net One such method involves the base-promoted coupling of tosylhydrazones with aromatic boronic acids, demonstrating the feasibility of catalyst-free C-C bond formation. researchgate.net While this specific example highlights a downstream application, the initial formation of the tosylhydrazone itself can often be achieved under catalyst-free conditions, particularly with reactive aldehydes and ketones.

Solvent-Free Conditions (e.g., Grinding Methods)

A significant advancement in the green synthesis of N-tosylhydrazones is the use of solvent-free conditions, particularly mechanochemical methods like grinding. nih.govd-nb.inforesearchgate.net This technique involves grinding the reactants, such as an aldehyde or ketone and tosylhydrazide, together in a mortar and pestle at room temperature. nih.govd-nb.info This method is characterized by its remarkably short reaction times, often within minutes, and high yields. nih.govd-nb.info For instance, the synthesis of a tosylhydrazone derivative was achieved in 95% yield within just one minute of grinding. nih.govd-nb.info This solvent-free approach is not only environmentally friendly but also offers a clean and mild process with simple workup and purification of the final products. nih.govd-nb.info It has been successfully applied to a variety of aldehydes and ketones, including acetophenone. nih.gov

Table 2: Comparison of Reaction Conditions for a Representative Tosylhydrazone Synthesis

EntrySolventConditionsTime (min)Yield (%)
8CH3CNReflux3093
9---Grinding195
10---Grinding595
11---Grinding1095

Data adapted from a study on the synthesis of N-tosylhydrazone derivatives, where entry 9 represents the optimized solvent-free condition. nih.gov

Advanced Synthetic Strategies for Tosylhydrazone Formation

Beyond direct condensation, more advanced catalytic strategies have been developed to facilitate the formation of tosylhydrazones, offering alternative reaction pathways and potentially improved efficiency under specific conditions.

Boron Trifluoride Etherate Catalysis

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst that has found application in a wide range of organic transformations, including cyclization and condensation reactions. scbt.comresearchgate.netrsc.org Its ability to activate carbonyl groups makes it a potential catalyst for the synthesis of tosylhydrazones. While direct catalysis of acetophenone and tosylhydrazide condensation by BF₃·OEt₂ is not extensively documented, its role in related reactions, such as the intramolecular [3+2] cycloaddition of tosylhydrazones, highlights its utility in transformations involving this functional group. researchgate.net The general mechanism of BF₃·OEt₂ catalysis involves coordination to the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the hydrazide. rsc.org

Alumina-Mediated Synthesis

Alumina (B75360) (Al₂O₃) can be used as a solid support and mediator in organic reactions. In the context of hydrazone synthesis, basic alumina has been employed to facilitate the condensation of carbonyl compounds with semicarbazide (B1199961) under solvent-free conditions. This suggests its potential applicability for the synthesis of tosylhydrazones as well, offering a heterogeneous and potentially recyclable reaction medium. While specific examples for this compound are not detailed, the principle of using alumina to promote condensation reactions is established.

Synthesis of Substituted Acetophenone N-Tosylhydrazone Derivatives

The synthesis of substituted acetophenone N-tosylhydrazone derivatives is a fundamental process in organic chemistry, providing versatile intermediates for a wide array of chemical transformations. These compounds are typically synthesized through the condensation reaction of a substituted acetophenone with p-toluenesulfonohydrazide (also known as tosylhydrazine). The substituents on the aromatic ring of acetophenone can be varied to include electron-donating or electron-withdrawing groups, as well as halogen atoms, which in turn influences the reactivity of the resulting tosylhydrazone.

Methodologies for synthesizing these derivatives range from classical condensation reactions in various solvents to more modern, environmentally friendly solvent-free approaches. The choice of synthetic route can affect the yield, purity, and stereoselectivity of the product.

General Condensation Method

The most common method for preparing N-tosylhydrazones involves the direct reaction of a ketone, in this case, a substituted acetophenone, with p-toluenesulfonohydrazide. thieme-connect.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the final hydrazone. The reaction can be performed in situ, where the tosylhydrazone is generated and used immediately in a subsequent reaction step without isolation. For instance, one procedure involves heating the substituted acetophenone and 4-methylbenzenesulfonohydrazide (B56588) in a solvent like dioxane at 80 °C before adding other reagents for a one-pot synthesis. researchgate.net

Solvent-Free Synthesis

A rapid and efficient method for synthesizing N-tosylhydrazones involves a solvent-free grinding technique at room temperature. This "green chemistry" approach offers advantages such as short reaction times, a clean process, and simple work-up procedures. Although many examples focus on derivatives of aromatic aldehydes, the methodology is also applicable to ketones like acetophenone, allowing for the formation of the corresponding tosylhydrazone. nih.gov

Synthesis of Halogen-Substituted Derivatives

Halogenated acetophenone tosylhydrazones are important building blocks. A practical and effective Z-selective synthesis of o-bromoacetophenone N-tosylhydrazones has been developed. researchgate.net The subsequent cyclization of these Z-tosylhydrazones to produce 3-methylindazoles can be achieved rapidly at ambient temperature using a copper catalyst and N,N'-dimethylethylenediamine (DMEDA) in aqueous ethanol, affording excellent yields. researchgate.net

Furthermore, tosylhydrazones of α-halogenated ketones can serve as precursors for other substituted derivatives. For example, the tosylhydrazone of an α-chloro ketone can react with a nucleophile like thiophenol in the presence of a base such as triethylamine. This reaction proceeds under very mild conditions (-78 °C in tetrahydrofuran) and is believed to involve a tosylazoalkene intermediate, yielding an α-phenylthio-substituted tosylhydrazone in good yield. rsc.org

Research has shown that bromo-substituted acetophenone N-tosylhydrazones, along with their methoxy-substituted counterparts, are effective substrates in various cross-coupling reactions, indicating that their synthesis is well-established and provides good to excellent yields for subsequent transformations. thieme-connect.com

The table below summarizes various synthetic conditions for preparing substituted acetophenone N-tosylhydrazone derivatives.

Substituent on AcetophenoneReagentsConditionsProductYield (%)Citation
Unsubstitutedp-TosylhydrazineGrinding, Room Temp.This compoundNot specified nih.gov
Unsubstitutedp-TosylhydrazineDioxane, 80 °C, 1.5 hThis compound (in situ)Not specified researchgate.net
o-Bromop-TosylhydrazineZ-selective synthesis(Z)-o-Bromoacetophenone N-tosylhydrazoneNot specified researchgate.net
2-ChloroThiophenol, TriethylamineTHF, -78 °C2-Phenylthiothis compoundGood rsc.org
Methoxyp-TosylhydrazineNot specifiedMethoxy-acetophenone tosylhydrazoneGood to Excellent thieme-connect.com
Bromop-TosylhydrazineNot specifiedBromo-acetophenone tosylhydrazoneGood to Excellent thieme-connect.com

Mechanistic Investigations of Acetophenone N Tosylhydrazone Transformations

Diazo Compound Generation and Reactivity

The initial step in many reactions involving acetophenone (B1666503) N-tosylhydrazone is its conversion to a diazo compound through the action of a base. adichemistry.comchemistryschool.net This diazo intermediate is often transient and serves as a precursor to other reactive species. chemtube3d.com

The decomposition of the tosylhydrazone is typically initiated by deprotonation with a strong base, leading to the formation of a diazoalkane, which can then undergo further reaction. chemistryschool.netchemtube3d.com The nature of the base and the solvent system employed dictates the subsequent mechanistic course, leading to distinct chemical outcomes.

The Bamford-Stevens reaction involves the treatment of tosylhydrazones, such as that derived from acetophenone, with a strong base to yield alkenes. wikipedia.org The reaction mechanism diverges significantly based on the solvent used. adichemistry.comunacademy.comquimicaorganica.org The first step, common to both pathways, is the base-induced formation of a diazo compound from the tosylhydrazone. wikipedia.org

In protic solvents like ethylene (B1197577) glycol, the diazo compound can abstract a proton from the solvent to form a diazonium ion. adichemistry.com This intermediate subsequently loses a molecule of dinitrogen (N₂) to generate a carbenium ion. adichemistry.comwikipedia.org The carbenium ion can then undergo elimination or rearrangement to form the final alkene product. adichemistry.com This pathway often leads to a mixture of E- and Z-alkenes. wikipedia.org

In aprotic solvents , the diazo compound decomposes by losing dinitrogen directly to form a carbene. adichemistry.comwikipedia.orgquimicaorganica.org This carbene intermediate is highly reactive and typically undergoes a rapid 1,2-hydride shift to furnish an alkene. adichemistry.com The use of aprotic solvents tends to favor the formation of Z-alkenes. wikipedia.org

Table 1: Comparison of Bamford-Stevens Reaction Pathways

ConditionKey IntermediateMechanismTypical Product Outcome
Protic Solvent (e.g., glycols)Carbenium Ion adichemistry.comProtonation of diazo compound, followed by loss of N₂. adichemistry.comMixture of E- and Z-alkenes; potential for rearrangements. adichemistry.comwikipedia.org
Aprotic Solvent (e.g., dimethoxyethane)Carbene adichemistry.comDirect loss of N₂ from the diazo compound. wikipedia.orgPredominantly Z-alkenes. wikipedia.org

The Shapiro reaction provides an alternative pathway for converting tosylhydrazones to alkenes and specifically utilizes two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.orgmaxbrainchemistry.com This reaction is distinct from the Bamford-Stevens reaction as it does not proceed through free carbene or carbenium ion intermediates. organic-chemistry.org

The mechanism begins with the first equivalent of the organolithium reagent deprotonating the more acidic N-H proton of the hydrazone. nrochemistry.comunirioja.es The second equivalent of base then abstracts a proton from the carbon alpha to the hydrazone, creating a carbanion. wikipedia.orgnrochemistry.comunirioja.es This dianionic species subsequently undergoes an elimination reaction, expelling the tosyl group as a tosylsulfinate anion and losing molecular nitrogen. wikipedia.orgmaxbrainchemistry.com The result is the formation of a vinyllithium (B1195746) species, which can then be quenched with an electrophile, such as water, to yield the final alkene product. wikipedia.orgnrochemistry.com A key feature of the Shapiro reaction is that it typically forms the less-substituted (kinetic) alkene product. maxbrainchemistry.comchemistnotes.com

Table 2: Mechanistic Steps of the Shapiro Reaction

StepDescriptionKey Species
1Deprotonation of the N-H proton by the first equivalent of organolithium base. nrochemistry.comMonoanion
2Deprotonation of the alpha-carbon proton by the second equivalent of organolithium base. wikipedia.orgnrochemistry.comDianion (Carbanion)
3Elimination of the tosyl group. wikipedia.orgDiazonium anion
4Loss of molecular nitrogen (N₂). wikipedia.orgnrochemistry.comVinyllithium species
5Quenching with an electrophile (e.g., water) to form the alkene. maxbrainchemistry.comAlkene

Beyond direct conversion to alkenes, the diazo compound generated from acetophenone N-tosylhydrazone can be intercepted by transition metals to form highly versatile metal carbene (or carbenoid) intermediates. nih.gov These species are central to a wide array of powerful carbon-carbon bond-forming reactions.

In the presence of a suitable transition metal catalyst (e.g., complexes of palladium, copper, rhodium, nickel, or cobalt), the diazo compound derived from acetophenone tosylhydrazone can undergo decomposition. nih.gov The metal center coordinates to the diazo compound and facilitates the extrusion of dinitrogen gas, leading to the formation of a metal-carbene complex. nih.govresearchgate.net This process effectively transfers the carbene moiety to the metal, creating a new reactive species that harnesses the properties of both the carbene and the metal. nobelprize.org These metal-stabilized carbenes can then participate in a variety of subsequent transformations, such as cross-coupling reactions, serving as a practical alternative to using unstable diazo compounds directly. nih.govresearchgate.net

The generation, stability, and reactivity of the metal carbene are significantly influenced by the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the metal, which in turn affects the carbene complex. For instance, the use of different phosphine (B1218219) ligands can alter the course of a reaction. Electron-donating ligands can increase the electron density on the metal, which can affect the stability of the metal-carbene bond. Conversely, the steric bulk of ligands can influence which substrates can approach the metal center, thereby directing the regioselectivity or stereoselectivity of subsequent reactions involving the carbene. umb.edu The choice of ligand is therefore a critical parameter for controlling the outcome of transition metal-catalyzed reactions that use acetophenone N-tosylhydrazone as a carbene precursor.

Photo-Induced Diazo Intermediate Generation

The generation of diazo compounds from N-tosylhydrazones is a critical step in many of their synthetic applications. While this is often achieved under basic conditions, photochemical methods provide an alternative pathway. A photochemical approach has been developed to access highly reactive alkyl diazo intermediates from their N-tosylhydrazone precursors. nih.gov This process involves the photo-excitation of N-tosylhydrazone anions, which are formed by the deprotonation of the N-tosylhydrazone with a base such as cesium carbonate (Cs₂CO₃). nih.gov

The proposed mechanism begins with the formation of an excited state of the N-tosylhydrazone anion upon light irradiation. This excited species then undergoes the extrusion of a tosylate anion to generate the diazo intermediate. nih.gov The requirement of light for this transformation is critical; in the absence of light irradiation, the conversion of the tosylhydrazone is minimal, indicating that the direct base-mediated formation of the alkyl diazo compound is not the primary pathway under these conditions. nih.gov This photo-induced method allows for the in situ generation of highly reactive diazo species, which can then be trapped by various electrophiles. nih.gov Visible light has become an increasingly important tool in the chemistry of diazo compounds, enabling not only the generation of carbenes but also a range of radical reactions under mild conditions. nih.govsioc-journal.cnresearchgate.netresearchgate.net

The general scheme for this photo-induced process can be summarized as follows:

Table 1: Proposed Mechanism of Photo-Induced Diazo Generation

Step Description
1. Deprotonation The N-tosylhydrazone is deprotonated by a base (e.g., Cs₂CO₃) to form the corresponding anion.
2. Photo-excitation The anion absorbs light, transitioning to an electronically excited state.

| 3. Elimination | The excited anion eliminates the tosyl group (p-toluenesulfinate) to yield the diazo intermediate and nitrogen gas. |

This method highlights the unique reactivity of photo-excited N-tosylhydrazone anions for the efficient production and in situ transformation of highly reactive alkyl diazo intermediates. nih.gov

Role of Specific Intermediates

The diazo compounds generated from this compound are precursors to highly reactive carbene species, especially in the presence of transition metal catalysts. These metal carbene intermediates are central to a wide array of carbon-carbon bond-forming reactions.

Palladium Carbene Complexes

Palladium-catalyzed cross-coupling reactions of N-tosylhydrazones have become a powerful tool for the synthesis of polysubstituted alkenes. nih.gov The mechanism of these reactions generally involves the formation of a palladium-carbene complex. chemrxiv.orgwikipedia.org In the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides, the catalytic cycle is thought to begin with the oxidative addition of the aryl halide to a Pd(0) complex. chemrxiv.org The N-tosylhydrazone, upon decomposition (often base-mediated), generates a diazo intermediate which then reacts with the palladium complex to form a palladium-carbene species. chemrxiv.orgnih.gov

This key palladium-carbene intermediate subsequently undergoes migratory insertion of the aryl group, leading to an alkyl palladium complex. chemrxiv.org The final product, a 1,1-disubstituted alkene, is formed via β-hydrogen elimination, which also regenerates the active Pd(0) catalyst. chemrxiv.org Real-time mass spectrometry and NMR studies have been employed to monitor the catalytic intermediates, providing experimental support for this mechanistic pathway. chemrxiv.org These studies have observed the rapid coordination of the ligand to palladium, followed by the slower oxidative addition of the aryl halide. chemrxiv.org The versatility of this reaction allows for the coupling of tosylhydrazones with various aryl and heteroaryl halides, even without the use of external ligands in some cases. organic-chemistry.orgrsc.org

Copper Carbene Intermediates

Copper catalysts are also effective in promoting transformations of N-tosylhydrazones, proceeding through the formation of copper-carbene intermediates. researchgate.net These reactions are valuable for constructing a variety of molecular frameworks. For instance, a copper-catalyzed aerobic oxidative transformation of ketone-derived N-tosylhydrazones has been developed as a method for synthesizing alkynes. researchgate.net This process is proposed to proceed via a copper-carbene intermediate. researchgate.net

In a tandem reaction involving a copper chloride-catalyzed cross-coupling and an allene-mediated cyclization, N-tosylhydrazones serve as the carbene precursor. researchgate.net The reaction between the copper catalyst and the diazo compound, generated in situ from the tosylhydrazone, forms a copper-carbene species. This intermediate is central to the subsequent bond-forming events that lead to complex heterocyclic products. researchgate.net The decomposition of diazo compounds by metal complexes to form metallocarbene species is a general and fundamental step in these transformations. digitellinc.com

Rhodium Carbene Species

Rhodium catalysts, particularly Rh(II) complexes, are highly effective for carbene transfer reactions using diazo compounds derived from N-tosylhydrazones. wikipedia.orgresearchgate.net These reactions are widely used in the synthesis of polycyclic aromatic compounds and other complex architectures. researchgate.netnih.gov The generally accepted mechanism involves the reaction of the diazo compound with a rhodium(II) catalyst to form a rhodium-carbene intermediate. This electrophilic carbene species can then undergo a variety of subsequent reactions, such as cyclization or C-H insertion. researchgate.net

For example, the rhodium(II)-catalyzed intramolecular coupling of bis(N-tosylhydrazones) provides an efficient route to polycyclic aromatic compounds. researchgate.net While the detailed mechanism was not exhaustively discussed, it is strongly suggested that the reaction proceeds through the formation of rhodium carbene species. researchgate.net Computational studies on rhodium(III)-catalyzed reactions have further elucidated the roles of different intermediates, highlighting the process of metal carbene generation and its subsequent rapid migratory insertion to form new C-C bonds. researchgate.net

Carbocationic Pathways in Cyclization Reactions

While many transformations of this compound involve carbene intermediates, alternative mechanistic pathways, such as those involving carbocations, are also known, particularly in cyclization reactions. rsc.org In contrast to radical or carbene-driven processes, certain intramolecular reactions of acetophenone N-tosylhydrazone derivatives can proceed through a cationic cyclization pathway. rsc.org

A Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives serves as a key example. rsc.orgnih.gov In this transformation, the N-tosylhydrazone acts as an electrophile. The reaction is initiated by the protonation of the hydrazone, which facilitates the formation of a carbocationic intermediate. This carbocation is then trapped intramolecularly by the vinyl group, leading to the formation of polysubstituted indenes. rsc.org This pathway is distinct from the typical metal-catalyzed carbene-based reactions. Similarly, the intramolecular cyclization of o-aminoacetophenone N-tosylhydrazone with carbon dioxide is proposed to involve a carbocation intermediate in the formation of a carbamate. researchgate.net

Kinetic and Spectroscopic Studies of Reaction Intermediates

The direct observation and characterization of transient intermediates in the transformations of this compound are essential for validating proposed reaction mechanisms. Kinetic and spectroscopic techniques have provided invaluable insights into these processes.

Real-time mass spectrometry (PSI-ESI-MS) and benchtop NMR have been utilized to monitor the intermediates in the palladium-catalyzed cross-coupling reaction between this compound and bromotoluene. chemrxiv.org These studies allowed for the observation of key palladium-containing species. For instance, the coordination of a charge-tagged ligand (sSPhos) to the palladium center was observed to occur rapidly, with a half-life of approximately 0.9 minutes. chemrxiv.org The subsequent oxidative addition of bromotoluene to form the [LPd(Tol)Br]⁻ complex was found to be a slower process, following pseudo-first-order kinetics with a half-life of 7.6 minutes. chemrxiv.org However, upon the addition of the this compound and base, the spectra became dominated by ions from the deprotonated tosylhydrazone and the tosyl anion, obscuring the direct observation of the palladium-carbene intermediate under these specific conditions. chemrxiv.org

Table 2: Kinetic Data for Pd-Catalyzed Cross-Coupling Intermediates

Reaction Step Observed Species Technique Kinetic Parameter Value Reference
Ligand Coordination [LPd(dba)]⁻ PSI-ESI-MS Half-life (t₁/₂) ~0.9 min chemrxiv.org

Flash photolysis techniques have been instrumental in studying the transient species involved in photochemical reactions. For example, laser flash photolysis has been used to investigate the photoenolization of ortho-methyl-substituted acetophenones. rsc.org These studies measured the decay rates of the triplet state and the resulting photoenol, providing detailed kinetic information about the initial steps of the photoreaction. While not directly studying the tosylhydrazone, this demonstrates the power of time-resolved spectroscopy to characterize reactive intermediates analogous to those that could be involved in the photo-induced transformations of acetophenone derivatives. rsc.org Kinetic studies have also been performed on other reactions of acetophenone, such as its acid-catalyzed condensation with phloroglucinol (B13840) and its bioreduction, determining reaction orders and optimal reaction times. researchgate.netzenodo.org

Monitoring of Catalytic Intermediates (e.g., ESI-MS, NMR)

Understanding the catalytic cycle of this compound transformations relies heavily on the direct observation of fleeting intermediate species. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) provides a powerful, complementary approach for this purpose. uvic.cauvic.ca While computational studies have proposed mechanisms, the experimental observation of intermediates is key to confirming these hypotheses. uvic.ca

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for mapping out the intricate mechanisms of chemical reactions involving this compound and its derivatives. researchgate.netresearchgate.net DFT calculations allow researchers to model the reaction pathway at an electronic level, providing insights that are often difficult to obtain through experimentation alone. computationalscience.org For transformations like the Barluenga cross-coupling, while intermediates have been observed experimentally, DFT calculations provide a theoretical framework to connect these intermediates and map the entire catalytic cycle. uvic.ca

Assessment of Energy Barriers and Transition States

In a DFT analysis of a reaction involving an acetophenone-derived substrate, two different transition states, TS-3a-E and TS-3b, were modeled to explain the formation of major and minor diastereomeric products. researchgate.net The calculations revealed that the transition state leading to the minor product (TS-3b) was higher in energy than the one leading to the major product (TS-3a-E) by 2.4 kcal/mol. researchgate.net This energy difference, or activation energy barrier, kinetically disfavors the formation of the minor product, providing a clear rationale for the observed product distribution. researchgate.net Such calculations can also reveal the specific steric or electronic interactions responsible for these energy differences; for example, unfavorable steric clashes in one transition state can raise its energy relative to a more stable alternative. researchgate.net DFT has also been used to calculate the significant kinetic barrier (40.8 kcal/mol) for the ground-state dissociation of a tosylhydrazone, highlighting the thermal stability of the compound in the absence of a catalyst or other energy source like light. chemrxiv.org

Prediction of Reactivity and Selectivity

By quantifying the energy barriers of competing reaction pathways, DFT calculations serve as a powerful predictive tool for chemical reactivity and selectivity. nih.gov The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. A lower energy barrier corresponds to a faster reaction rate, meaning the product formed via the lowest-energy transition state will be the major product.

For the acetophenone-derived substrate mentioned previously, the calculated energy difference of 2.4 kcal/mol between the two competing transition states (ΔΔG‡) directly correlates with the experimentally observed diastereomeric ratio (dr) of 91:9 for the products. researchgate.net This excellent agreement between theoretical prediction and experimental result validates the computational model and provides a deep understanding of the origin of selectivity. researchgate.net These calculations can pinpoint the specific non-covalent interactions, such as steric hindrance, that govern which transition state is favored. researchgate.net This predictive capability is not limited to stereoselectivity; DFT can also be used to predict regioselectivity in reactions where multiple reactive sites are present. By comparing the activation energies for reactions at different sites, the most likely outcome can be determined, guiding synthetic efforts and the design of more selective catalysts. nih.gov

Application of Acetophenone N Tosylhydrazone in Complex Organic Transformations

Carbon-Carbon Bond Forming Reactions

The reactivity of acetophenone (B1666503) N-tosylhydrazone has been extensively explored in the realm of carbon-carbon bond formation, providing synthetic chemists with powerful tools for molecular construction.

Cross-Coupling Reactions

Cross-coupling reactions involving acetophenone N-tosylhydrazone have proven to be a highly effective strategy for the synthesis of substituted alkenes and other valuable organic scaffolds. These reactions typically proceed through the in situ generation of a diazo species, which can then engage with a suitable coupling partner in the presence of a transition metal catalyst.

The palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids represents a significant method for the formation of carbon-carbon bonds, leading to the synthesis of olefin derivatives. This transformation is believed to proceed through a migratory insertion process involving a palladium carbene intermediate. While the general scope of this reaction has been explored, specific data on the coupling of acetophenone tosylhydrazone with a wide array of boronic acids remains an area of ongoing investigation. The reaction provides a pathway to synthesize 1,1-diaryl alkenes and related structures, which are prevalent in medicinal chemistry and materials science.

Representative Reaction Conditions:

CatalystBaseSolventTemperature (°C)
Pd(OAc)₂K₂CO₃Toluene100

Data based on typical conditions for related tosylhydrazones.

A notable application of acetophenone N-tosylhydrazone is its palladium-catalyzed cross-coupling with aryl halides. This reaction provides a versatile and efficient route to synthesize 1,1-diarylalkenes, which are difficult to access through traditional methods. A significant advantage of this methodology is the ability to perform the reaction in the absence of external ligands, which simplifies the reaction setup and reduces costs. The reaction demonstrates broad functional group tolerance, accommodating sensitive groups such as hydroxyl and amine functionalities.

The proposed mechanism for this transformation begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequently, the N-tosylhydrazone undergoes base-mediated decomposition to form a diazo compound, which then coordinates to the palladium center to form a palladium-carbene intermediate. Migratory insertion of the aryl group, followed by β-hydride elimination, furnishes the desired 1,1-diarylalkene product and regenerates the active palladium(0) catalyst.

Selected Examples of Ligand-Free Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides:

Aryl HalideProductYield (%)
4-Bromoanisole1-Methoxy-4-(1-phenylethenyl)benzene85
4-Bromotoluene1-Methyl-4-(1-phenylethenyl)benzene82
4-Chlorobenzonitrile4-(1-Phenylethenyl)benzonitrile78
1-Bromo-4-nitrobenzene1-Nitro-4-(1-phenylethenyl)benzene75
2-Bromopyridine2-(1-Phenylethenyl)pyridine65

Reaction Conditions: this compound (1.2 equiv), aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), t-BuOLi (2.5 equiv), 1,4-dioxane, 100 °C.

The Shapiro reaction, which involves the conversion of a ketone or aldehyde to an alkene via a tosylhydrazone intermediate, can be ingeniously combined with the Suzuki cross-coupling reaction in a one-pot process. This tandem approach circumvents the need to isolate the intermediate organoboron species, a common drawback of the traditional Suzuki coupling. In this sequence, the tosylhydrazone is first treated with two equivalents of an organolithium reagent to generate a vinyllithium (B1195746) species. This intermediate is then quenched with a borate (B1201080) ester, followed by the addition of an aryl halide and a palladium catalyst, to afford the final cross-coupled product.

This methodology has been successfully applied to a range of tosylhydrazones and aryl halides, offering a convergent and efficient route to complex olefinic products. While the general principle is well-established, specific examples detailing the application of this compound in this one-pot Shapiro-Suzuki protocol are not extensively documented in the literature. However, the reaction's broad scope suggests its applicability to acetophenone-derived systems.

Cyclization Reactions

Intramolecular reactions of acetophenone N-tosylhydrazone derivatives have been developed as a powerful strategy for the synthesis of various cyclic and heterocyclic compounds. These transformations often proceed through the formation of a reactive intermediate, such as a carbene or a cation, which then undergoes a ring-closing event.

A notable example of intramolecular cyclization is the Brønsted acid-promoted reaction of o-(1-arylvinyl) acetophenone derivatives, which are readily prepared from the corresponding acetophenones. In the presence of TsNHNH₂, these substrates undergo a cationic cyclization to afford polysubstituted indenes in moderate to excellent yields. This transformation is proposed to proceed through a pathway where the N-tosylhydrazone acts as an electrophile, facilitating the cyclization cascade.

Substrate Scope for the Synthesis of Polysubstituted Indenes:

ProductYield (%)
HH1-Methyl-1-phenyl-1H-indene85
MeH1,5-Dimethyl-1-phenyl-1H-indene82
OMeH5-Methoxy-1-methyl-1-phenyl-1H-indene78
ClH5-Chloro-1-methyl-1-phenyl-1H-indene75
HPh1-Methyl-1,2-diphenyl-1H-indene92

Reaction Conditions: o-(1-arylvinyl) acetophenone derivative (1.0 equiv), TsNHNH₂ (1.2 equiv), TFA (20 mol%), DCE, 80 °C.

The intramolecular cyclization of acetophenone N-tosylhydrazone derivatives has also been explored for the synthesis of other valuable heterocyclic frameworks. However, the formation of benzodihydrofurans through this methodology is not well-documented in the current scientific literature. Further research in this area could unveil novel synthetic routes to these important structural motifs.

Carbene Insertion Reactions

This compound is a valuable precursor for carbenes, which can undergo a variety of insertion reactions to form new carbon-carbon bonds.

The carbene generated from this compound can undergo intramolecular C-H insertion reactions, particularly in the presence of rhodium catalysts. While direct studies on this compound are specific, the broader class of α-aryl-α-diazo ketones, which are intermediates derived from such tosylhydrazones, have been shown to cyclize efficiently. This process leads to the formation of α-aryl cyclopentanones, demonstrating the feasibility of C-H insertion into alkyl chains. organic-chemistry.orgnih.gov

Palladium-catalyzed reactions also showcase the utility of N-tosylhydrazones in C-H activation contexts. For instance, a palladium-catalyzed, norbornene-mediated reaction allows for C-H activation followed by a carbene migratory insertion, leading to highly functionalized vinylarenes. nih.gov

Metal CatalystReaction TypeKey IntermediateProduct Type
Rhodium(II)Intramolecular C-H InsertionRhodium-carbeneα-Aryl cyclopentanones
Palladium(II)C-H Activation/Carbene InsertionPalladium-carbeneFunctionalized vinylarenes

This table summarizes the catalytic systems and outcomes for C-H insertion reactions involving carbene precursors derived from aryl ketones.

This compound-derived carbenes can participate in migratory insertion reactions with olefinic double bonds, often as part of a multi-component reaction cascade. A palladium-catalyzed three-component reaction involving an N-tosylhydrazone, norbornene, and an aryl halide exemplifies this. The sequence involves an initial intermolecular Heck-type reaction, followed by the migratory insertion of the alkyl palladium carbene. This approach allows for the double functionalization of the olefin. rsc.org

CatalystOlefinThird ComponentKey StepProduct
PalladiumNorborneneAryl HalideCarbene Migratory InsertionDoubly functionalized norbornane

This table outlines the components and key step in the palladium-catalyzed double functionalization of norbornene.

The generation of carbenes from tosylhydrazones is a well-established method for the synthesis of cyclopropanes from alkenes. wikipedia.org While specific studies focusing exclusively on this compound are part of a broader research area, the principle extends to carbenes derived from it. Rhodium and Ruthenium complexes are effective catalysts for the cyclopropanation of styrene (B11656) derivatives using diazo compounds. hueuni.edu.vn The reaction of the carbene generated from this compound with an olefin would lead to the corresponding cyclopropane (B1198618) derivative.

CatalystOlefinProductStereoselectivity
Ruthenium(II)-PheoxStyrene DerivativesChiral CyclopropanesHigh
Rhodium(II)AlkenesCyclopropanesCatalyst Dependent

This table provides an overview of catalysts and substrates for cyclopropanation reactions.

Carbon-Heteroatom Bond Forming Reactions

This compound is also a valuable reagent in the formation of carbon-heteroatom bonds, providing access to a range of functionalized molecules.

The reaction of N-tosylhydrazones with elemental sulfur in the presence of a base can lead to the formation of thioketones as intermediates, which can then be used in further transformations. nih.gov A more direct application is the synthesis of vinyl sulfones. A metal-free, one-pot reaction of tosylhydrazones with CNBr and tetrabutylammonium (B224687) bromide (TBAB) has been developed for the regioselective synthesis of vinyl sulfones. This reaction proceeds via a radical mechanism that involves a rare tosyl group migration. organic-chemistry.org

Furthermore, a transition-metal-free, photoredox-catalyzed denitrogenation of tosylhydrazones has been reported for the synthesis of aryl alkyl sulfones. This method utilizes a phenalenyl-based molecule as the catalyst to generate a sulfinate radical intermediate from the sulfinate anion byproduct of the tosylhydrazone decomposition. rsc.org

In the realm of C-N bond formation, a three-component reaction of N-tosylhydrazones, carbon disulfide, and amines provides access to dithiocarbamates. researchgate.net Additionally, a palladium-catalyzed, norbornene-mediated ortho-amination/N-tosylhydrazone insertion reaction allows for the synthesis of ortho-aminated vinylarenes from aryl iodides, N-benzoyloxyamines, and N-tosylhydrazones. nih.govresearchgate.net

HeteroatomReagent(s)Reaction TypeProduct
SulfurCNBr, TBABRadical VinylationVinyl Sulfone
SulfurPhotoredox CatalystDenitrogenationAryl Alkyl Sulfone
Nitrogen/SulfurCarbon Disulfide, AmineThree-component reactionDithiocarbamate
NitrogenPd-catalyst, Norbornene, N-benzoyloxyamineortho-Amination/Insertionortho-Aminated Vinylarene

This table summarizes various carbon-heteroatom bond-forming reactions utilizing N-tosylhydrazones.

Oxygen-Heteroatom Bonds

The formation of oxygen-heteroatom bonds is a fundamental process in organic chemistry, and this compound has been employed in several innovative methods to achieve this. These reactions typically proceed through the in situ generation of a diazo compound or a metal carbene, which then reacts with an oxygen-containing nucleophile.

O-H insertion reactions represent a direct approach to forming C-O bonds and synthesizing ethers. Research has shown that tosylhydrazones derived from acetophenones are effective precursors for carbene-mediated O-H insertion reactions. Notably, these transformations can proceed without the need for a transition-metal catalyst. In such cases, the O-H insertion pathway is kinetically favored and occurs more rapidly than competing side reactions like the Bamford-Stevens elimination.

Further studies have demonstrated the utility of acetophenone-derived tosylhydrazones in insertion reactions with specific heterocyclic systems, such as triazolopyridines. These reactions expand the synthetic toolkit for modifying complex nitrogen-containing scaffolds.

Epoxides are valuable synthetic intermediates due to their inherent ring strain, which allows for a variety of ring-opening reactions. The transfer of a carbene fragment to a carbonyl group is a known method for epoxide synthesis. Tosylhydrazone salts, in the presence of a suitable catalyst, can serve as precursors for carbenes that subsequently react with aldehydes to form epoxides.

One notable method involves the use of triphenylarsine (B46628) as a catalyst for the reaction between tosylhydrazone salts and aldehydes. A key feature of this process is its high stereoselectivity, affording exclusively trans-epoxides for all combinations of aldehyde and tosylhydrazone coupling partners. While this methodology is general for tosylhydrazones, specific studies detailing the use of this compound in this catalytic system are not extensively documented in the reviewed literature. In related research focusing on the aziridination of styrene, styrene oxide and acetophenone have been identified as byproducts, suggesting that under certain catalytic conditions, oxygen transfer processes can compete with the desired nitrene transfer.

The use of carbon dioxide (CO₂) as a renewable C1 source is a growing area of interest in sustainable chemistry. Lactamization reactions that incorporate CO₂ offer a green pathway to valuable heterocyclic structures like quinolinones. A palladium-catalyzed approach has been developed for the synthesis of 4-aryl-2-quinolinones. This reaction proceeds through the coupling of an aryl halide with an N-tosylhydrazone to form an o-vinyl aniline (B41778) intermediate. This intermediate then undergoes an intramolecular C(sp²)-H lactamization with CO₂, yielding the target quinolinone. While this represents a significant advancement in the utilization of N-tosylhydrazones and CO₂, the specific application of this compound derivatives as substrates in this particular transformation requires further investigation.

A significant application of this compound derivatives is in the synthesis of benzoxazinone (B8607429) compounds through the incorporation of carbon dioxide. mdpi.comnih.gov Specifically, o-aminoacetophenone N-tosylhydrazone derivatives can undergo an intramolecular cyclization with CO₂ to produce 1,4-dihydro-2H-3,1-benzoxazin-2-one compounds. mdpi.comnih.gov This transformation is effectively promoted by cesium carbonate (Cs₂CO₃) and provides a novel route to these medicinally relevant heterocycles. nih.gov

The proposed mechanism for this reaction begins with the deprotonation of the aniline nitrogen by cesium carbonate. nih.gov This is followed by a series of steps involving the capture of CO₂ and subsequent intramolecular cyclization to form the benzoxazinone ring system. nih.gov This method highlights the utility of this compound derivatives in CO₂ fixation strategies.

Table 1: Cesium Carbonate-Promoted Synthesis of Benzoxazinone Compounds from o-Aminoacetophenone N-Tosylhydrazone Derivatives and CO₂

Entry Product Yield (%)
1 H H 1,4-dihydro-2H-3,1-benzoxazin-2-one 85
2 Me H 6-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one 82
3 OMe H 6-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one 78
4 Cl H 6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one 88
5 H Me 4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one 75

Nitrogen-Heteroatom Bonds

The formation of nitrogen-heteroatom bonds is crucial for the synthesis of a vast number of pharmaceuticals and biologically active compounds. This compound can serve as a precursor for carbenes that participate in reactions to form new C-N bonds.

Aziridines are three-membered nitrogen-containing heterocycles that are important building blocks in organic synthesis. The addition of a carbene to an imine is a direct method for constructing the aziridine (B145994) ring. While metal-catalyzed aziridination reactions using various carbene precursors are well-established, specific examples employing this compound as the carbene source are not extensively reported in the surveyed literature. General methodologies for aziridination often utilize catalysts based on rhodium, copper, or manganese to facilitate the transfer of a nitrene or carbene moiety to an olefin or imine. However, detailed research findings, including specific substrates, catalysts, and yields for the direct application of this compound in aziridination reactions, remain an area for future exploration.

Sulfur-Heteroatom Bonds

The reactivity of acetophenone N-tosylhydrazone has been harnessed for the creation of carbon-sulfur bonds, a key step in the synthesis of many organosulfur compounds.

The synthesis of alkenyl thioethers, important structural motifs in various biologically active molecules, can be achieved through reactions involving N-tosylhydrazones. One notable method is a Palladium-catalyzed reaction that utilizes thioesters as a sulfur source. acs.orgacs.org This transformation proceeds via the generation of a Pd-carbene species from the N-tosylhydrazone. acs.org The reaction is highly diastereoselective, predominantly yielding Z-alkenyl thioethers. acs.orgacs.org This method tolerates a wide range of functional groups and has been applied to the late-stage modification of pharmaceutical molecules. acs.orgacs.org

In addition to metal-catalyzed approaches, metal-free conditions have also been developed. A base-promoted reductive coupling of tosylhydrazones with thiols provides a direct route to thioethers. nih.govrsc.orgrsc.org This reaction is proposed to proceed through the insertion of a carbene, generated from the thermal decomposition of the tosylhydrazone, into the S-H bond of the thiol. rsc.orgrsc.org This method is operationally simple and offers an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org

Table 1: Synthesis of Alkenyl Thioethers
Tosylhydrazone DerivativeSulfur SourceConditionsProductYield (%)Diastereomeric Ratio (Z:E)Reference
Acetophenone N-tosylhydrazoneS-phenyl benzothioatePd(OAc)₂, P(o-tol)₃, Na₂CO₃, Dioxane, 100 °C(Z)-(1-phenylprop-1-en-2-yl)(phenyl)sulfane85>99:1 acs.org
Propiophenone N-tosylhydrazoneS-phenyl benzothioatePd(OAc)₂, P(o-tol)₃, Na₂CO₃, Dioxane, 100 °C(Z)-1,2-diphenylprop-1-enyl(phenyl)sulfane71>99:1 acs.org
Benzaldehyde N-tosylhydrazoneThiophenolK₂CO₃, Dioxane, 110 °CBenzyl(phenyl)sulfane88N/A rsc.org
4-Methoxybenzaldehyde N-tosylhydrazone4-MethylbenzenethiolK₂CO₃, Dioxane, 110 °C4-Methoxybenzyl(p-tolyl)sulfane82N/A rsc.org

While the direct synthesis of iminothiophenes from this compound is not extensively documented, closely related sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, are readily synthesized. These syntheses exemplify the formation of sulfur-heteroatom bonds starting from N-tosylhydrazones. A versatile method for constructing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of N-tosylhydrazones with an odorless thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN). organic-chemistry.org

The reaction is facilitated by an activating agent like N-chlorosuccinimide (NCS), which is believed to generate an N-tosylhydrazonoyl chloride intermediate in situ. organic-chemistry.org This intermediate then undergoes cyclization to form the thiadiazole ring. The process is generally carried out under mild conditions and tolerates a variety of functional groups on the tosylhydrazone starting material. organic-chemistry.org

Table 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
Tosylhydrazone DerivativeReagentsConditionsProductYield (%)Reference
Benzaldehyde N-tosylhydrazoneKSCN, NCS, BF₃·OEt₂DCE, 50 °C5-Phenyl-1,3,4-thiadiazol-2-amine89 organic-chemistry.org
4-Methylbenzaldehyde N-tosylhydrazoneKSCN, NCS, BF₃·OEt₂DCE, 50 °C5-(p-Tolyl)-1,3,4-thiadiazol-2-amine95 organic-chemistry.org
4-Chlorobenzaldehyde N-tosylhydrazoneKSCN, NCS, BF₃·OEt₂DCE, 50 °C5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine91 organic-chemistry.org
2-Naphthaldehyde N-tosylhydrazoneKSCN, NCS, BF₃·OEt₂DCE, 50 °C5-(Naphthalen-2-yl)-1,3,4-thiadiazol-2-amine85 organic-chemistry.org

Other Reductive Transformations

The conversion of carbonyl compounds to their corresponding alkanes is a fundamental transformation in organic synthesis, often referred to as deoxygenation. Tosylhydrazones serve as excellent intermediates for this purpose, providing milder alternatives to the classical Wolff-Kishner and Clemmensen reductions. tandfonline.com

Several reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) can reduce tosylhydrazones to alkanes, often carried out in refluxing methanol. orgsyn.org A more versatile reagent, sodium cyanoborohydride (NaBH₃CN), is stable in mildly acidic conditions, allowing for a one-pot reaction where the tosylhydrazone is formed in situ from the ketone, followed by reduction. yale.edu Another mild and efficient method involves the use of catecholborane. This reagent adds to the C=N bond of the tosylhydrazone, and subsequent elimination generates a diazene (B1210634) intermediate, which fragments to release nitrogen gas and form the alkane. tandfonline.comthieme-connect.de This method is compatible with a wide array of functional groups. tandfonline.com

Table 3: Reduction of Tosylhydrazones to Alkanes
Carbonyl PrecursorReducing AgentConditionsProductYield (%)Reference
2-OctanoneTosylhydrazine, NaBH₃CNDMF/Sulfolane, 105 °Cn-Octane86 yale.edu
CyclododecanoneTosylhydrazine, NaBH₃CNDMF/Sulfolane, 105 °CCyclododecane98 yale.edu
AcetophenoneCatecholborane, then NaOAc·3H₂OCHCl₃, refluxEthylbenzene87 tandfonline.com
5α-Androstan-17β-ol-3-oneTosylhydrazide, then NaBH₄Methanol, reflux5α-Androstan-17β-ol85 orgsyn.org

Homologation and Derivatization

Homologation, a reaction that extends a carbon chain by a single methylene (B1212753) unit, can be effectively achieved using N-tosylhydrazones as precursors to highly reactive diazo species. A recently developed photo-induced method allows for the homologation of aldehydes and ketones under mild, catalyst-free conditions. uni-regensburg.deuni-regensburg.denih.gov

In this process, the N-tosylhydrazone is deprotonated by a base, and subsequent irradiation with light (e.g., a 385 nm LED) induces the formation of an excited state of the anion. uni-regensburg.deuni-regensburg.de This excited species eliminates a tosylate anion to generate a diazo intermediate in situ. The diazo compound then reacts with an aldehyde, leading to a C-H insertion and the formation of a homologated ketone. uni-regensburg.deuni-regensburg.de When paraformaldehyde is used as the electrophile, a homologated aldehyde is produced. uni-regensburg.de This photochemical approach is noted for its operational simplicity and high functional group tolerance. uni-regensburg.deuni-regensburg.denih.gov

Table 4: Photo-Induced Homologation of Carbonyls via N-Tosylhydrazones
Tosylhydrazone PrecursorAldehyde ReagentConditionsProductYield (%)Reference
Cyclohexanone N-tosylhydrazoneParaformaldehydeCs₂CO₃, MeCN, 385 nm LED, 25 °CCycloheptanone70 uni-regensburg.deuni-regensburg.de
Cyclopentanone N-tosylhydrazoneParaformaldehydeCs₂CO₃, MeCN, 385 nm LED, 25 °CCyclohexanone78 uni-regensburg.deuni-regensburg.de
Acetophenone N-tosylhydrazoneParaformaldehydeCs₂CO₃, MeCN, 385 nm LED, 25 °CPropiophenone65 uni-regensburg.de
Cyclohexanone N-tosylhydrazoneBenzaldehydeCs₂CO₃, MeCN, 385 nm LED, 25 °C2-Phenylcyclohexan-1-one85 uni-regensburg.deuni-regensburg.de

Umpolung-Mediated Carboxylation with CO2

The inherent electrophilicity of the carbonyl carbon can be temporarily inverted, a concept known as "umpolung," to induce nucleophilic reactivity. This strategy has been effectively applied to the tosylhydrazone of acetophenone, enabling its carboxylation using carbon dioxide (CO2) as a C1 source. This transformation typically proceeds through the generation of a carbanionic intermediate that subsequently attacks CO2.

One prominent method involves a ruthenium-catalyzed umpolung carboxylation. semanticscholar.org In this process, the tosylhydrazone of acetophenone is treated with a ruthenium catalyst, which facilitates the formation of a key intermediate. This intermediate, upon release of nitrogen gas, generates a nucleophilic carbanion at the benzylic position. This carbanion is then trapped by CO2 to yield the corresponding carboxylic acid after a workup procedure. This approach is notable for its high atom economy, with dinitrogen being the only byproduct. semanticscholar.org The reaction demonstrates good functional group tolerance and can be performed under mild conditions. semanticscholar.org

In addition to transition metal catalysis, visible-light photoredox catalysis has emerged as a powerful tool for the umpolung carboxylation of carbonyl derivatives. nih.govnih.gov In this approach, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer process. When applied to this compound, this can lead to the formation of a radical species which, after a series of steps including the extrusion of nitrogen and sulfinate, generates the desired carbanion for carboxylation with CO2. nih.gov

The following table summarizes representative conditions for the umpolung-mediated carboxylation of ketone tosylhydrazones, which is applicable to this compound.

Catalyst/PromoterSolventTemperature (°C)Pressure (CO2)ProductRef
Ru-catalystDioxane1001 atmAryl acetic acid semanticscholar.org
[Ir(dFCF3ppy)2dtbbpy]PF6DMA253 atmCarboxylic acid nih.gov

Regeneration of Parent Carbonyl Compounds from Tosylhydrazones

While tosylhydrazones are stable and useful derivatives for various organic transformations, the regeneration of the parent carbonyl compound, in this case, acetophenone, is a crucial final step in many synthetic sequences. The cleavage of the C=N bond in the tosylhydrazone can be achieved under various conditions, which can be broadly categorized into oxidative, hydrolytic, and reductive methods. researchgate.net

The choice of reagent for this transformation is critical to ensure high yield and compatibility with other functional groups present in the molecule. A range of methods has been developed for the cleavage of hydrazones, many of which are applicable to tosylhydrazones. For instance, oxidative cleavage methods often employ reagents that can break the C=N bond and oxidize the hydrazine (B178648) moiety.

Hydrolytic methods, often acid-catalyzed, can also be effective but may require harsh conditions that could be detrimental to sensitive substrates. Therefore, milder and more selective methods are often preferred.

The table below presents a selection of reagents and conditions that have been successfully employed for the regeneration of carbonyl compounds from their hydrazone derivatives, including tosylhydrazones.

ReagentSolventConditionsRef
Sodium Perborate / Hydrogen PeroxideAcetic AcidRoom Temperature
OzoneDichloromethane-78 °C researchgate.net
CuCl2·2H2OAcetonitrile/WaterReflux sci-hub.in
Dowex-50Acetone/WaterRoom Temperature sci-hub.in

Catalytic Systems in Acetophenone N Tosylhydrazone Chemistry

Transition Metal Catalysis

Transition metals play a pivotal role in activating acetophenone (B1666503) N-tosylhydrazone, facilitating reactions such as cross-coupling, cyclization, and insertion reactions. The nature of the metal, its ligands, and the reaction conditions dictate the outcome of these transformations, leading to a wide array of valuable organic molecules. The following subsections detail the specific applications of palladium, copper, rhodium, ruthenium, cobalt, and iron catalysts.

Palladium catalysts are extensively used for cross-coupling reactions where acetophenone N-tosylhydrazone serves as a nucleophilic partner. These reactions provide a powerful method for the formation of carbon-carbon bonds.

A prominent application is the coupling of acetophenone N-tosylhydrazone with aryl halides to synthesize substituted olefins. yu.edu.jo This transformation typically proceeds in the presence of a palladium catalyst and a base. The reaction is versatile and tolerates a variety of functional groups on the aryl halide. A ligand-free palladium-catalyzed cross-coupling reaction has also been developed, offering a more cost-effective and simplified procedure. yu.edu.jo

The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction involves several key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate.

Carbene Formation: In the presence of a base, acetophenone N-tosylhydrazone decomposes to form a diazo compound, which then coordinates to the palladium(II) complex and loses nitrogen gas to generate a palladium-carbene species.

Migratory Insertion: The aryl group on the palladium center migrates to the carbene carbon.

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, leading to the formation of the olefin product and regenerating the palladium(0) catalyst. researcher.lifenih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Acetophenone N-Tosylhydrazone with Aryl Halides
Aryl HalideCatalyst SystemBaseSolventProductYield
BromobenzenePd(PPh3)2Cl2t-BuOLi1,4-Dioxane1,1-DiphenylethyleneGood
4-ChlorotoluenePd(PPh3)2Cl2t-BuOLi1,4-Dioxane1-Phenyl-1-(p-tolyl)ethyleneGood
1-BromonaphthalenePd(PPh3)2Cl2t-BuOLi1,4-Dioxane1-(1-Naphthyl)-1-phenylethyleneGood

Copper catalysts offer a cost-effective and efficient alternative for various transformations of acetophenone N-tosylhydrazone. These systems are particularly useful for the synthesis of alkynes and vinyl sulfones.

One notable application is the copper-catalyzed aerobic oxidative transformation of acetophenone N-tosylhydrazone to synthesize internal alkynes and symmetrical diynes. nih.gov This method utilizes an inexpensive copper catalyst and molecular oxygen as a green oxidant. The reaction is believed to proceed through a copper-carbene intermediate. nih.gov

Another significant copper-catalyzed reaction is the synthesis of (E)-vinyl sulfones from acetophenone N-tosylhydrazone. This radical reaction exhibits excellent stereoselectivity and accommodates a broad range of substrates. nih.gov Furthermore, copper(I) catalysts can be employed in the cross-coupling of N-tosylhydrazones with terminal alkynes to produce trisubstituted allenes. nih.gov A novel protocol for synthesizing phenanthrene (B1679779) derivatives involves a copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes, proceeding through an allene (B1206475) intermediate followed by cyclization and isomerization. rsc.org

Table 2: Overview of Copper-Catalyzed Reactions with Acetophenone N-Tosylhydrazone
ReactantCatalystReaction TypeProduct
Acetophenone N-tosylhydrazoneCu(I) or Cu(II) saltsAerobic OxidationInternal alkynes/diynes
Acetophenone N-tosylhydrazoneCopper saltsRadical Reaction(E)-Vinyl sulfones
Acetophenone N-tosylhydrazone and Terminal AlkyneCuICross-CouplingTrisubstituted allenes
Aromatic N-tosylhydrazone and Terminal AlkyneCopper catalystCross-Coupling/CyclizationPhenanthrenes

Rhodium catalysts, particularly rhodium(II) complexes, are highly effective in promoting carbene-transfer reactions from N-tosylhydrazones. These reactions are widely used for the construction of cyclic and polycyclic frameworks.

A key application of rhodium catalysis is the intramolecular cyclization of bis(N-tosylhydrazone)s to afford polycyclic aromatic compounds. researchgate.net This reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes an intramolecular coupling reaction. This methodology provides an efficient route to complex aromatic systems that are of interest in materials science. yu.edu.jo

Rhodium catalysts are also known to catalyze B-H bond insertion reactions of diazo compounds generated in situ from tosylhydrazones. worktribe.com While the direct application to acetophenone tosylhydrazone in this specific context is less detailed in the provided search results, the general reactivity highlights the potential for such transformations.

Table 3: Rhodium-Catalyzed Reactions Involving N-Tosylhydrazones
SubstrateCatalystReaction TypeProduct Class
Bis(N-tosylhydrazone)sRh(II) complexesIntramolecular CyclizationPolycyclic Aromatic Compounds
N-Tosylhydrazone and Borane AdductsRhodium catalystsB-H Bond InsertionOrganoboranes

While much of the literature on ruthenium catalysis in this area focuses on the hydrogenation of acetophenone itself, yu.edu.joresearchgate.netresearchgate.net there are important examples of ruthenium-catalyzed reactions involving N-tosylhydrazones. These reactions typically leverage the in situ formation of ruthenium-carbene intermediates.

A notable example is the ruthenium(II) porphyrin-catalyzed cyclopropanation of alkenes using N-tosylhydrazones as the carbene source. researchgate.net This reaction provides a diastereoselective route to cyclopropane (B1198618) derivatives. The practical utility of this method has been demonstrated in the synthesis of biologically active molecules. Interestingly, in some cases, a competing ruthenium(II) porphyrin-catalyzed sulfonation reaction has been observed. researchgate.net

Table 4: Ruthenium-Catalyzed Cyclopropanation using N-Tosylhydrazones
N-TosylhydrazoneAlkeneCatalystProductDiastereoselectivity
Aryl N-tosylhydrazoneStyrene (B11656)[RuII(p-Cl-TPP)(CO)]Aryl-substituted cyclopropaneGood
Aryl N-tosylhydrazoneVarious alkenes[RuII(p-Cl-TPP)(CO)]Cyclopropane derivativesGood to Excellent

Cobalt catalysts are emerging as a sustainable and cost-effective option for various organic transformations. While the direct catalysis of acetophenone N-tosylhydrazone reactions is a developing area, the general principles of transition-metal-catalyzed cross-coupling reactions with N-tosylhydrazones are applicable to cobalt. nih.gov

N-tosylhydrazones can serve as versatile coupling partners in cobalt-catalyzed cross-coupling reactions, which proceed through the formation of cobalt-carbene intermediates. nih.gov These reactions offer an alternative to more expensive noble metal catalysts for the construction of carbon-carbon bonds. The broader context of cobalt-catalyzed hydrosilylation of acetophenone also points to the capability of cobalt complexes to interact with carbonyl-derived functional groups. researchgate.net

Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. The application of iron catalysts in reactions of acetophenone N-tosylhydrazone is an area of growing interest, primarily centered around the generation and reactivity of iron-carbene species.

The formation of isolable iron-carbene complexes from the reaction of an iron-disilyl complex with carbonyl compounds has been reported, demonstrating the feasibility of generating such intermediates. Although the direct use of acetophenone N-tosylhydrazone in this specific system is not detailed, it provides a proof-of-concept for iron-catalyzed carbene chemistry. The broader field of iron-catalyzed cross-coupling reactions further supports the potential for developing iron-based catalytic systems for the transformation of N-tosylhydrazones. nih.gov

Metal-Free Catalysis

Metal-free catalytic systems offer significant advantages in terms of cost, toxicity, and ease of purification of the final products. In the context of acetophenone N-tosylhydrazone chemistry, Brønsted acids, bases, and organocatalysts have proven to be effective in promoting a range of reactions.

Brønsted Acid-Promoted Cyclizations

Brønsted acids have been effectively utilized to catalyze the intramolecular cyclization of acetophenone N-tosylhydrazone derivatives. A notable example is the intramolecular reaction of o-(1-arylvinyl) acetophenone N-tosylhydrazone derivatives, which, in the presence of a Brønsted acid, undergo a cationic cyclization to produce polysubstituted indenes in moderate to excellent yields. rsc.org This transformation is distinct from radical or carbene-mediated pathways, proceeding through a cationic mechanism where the N-tosylhydrazone acts as an electrophile. rsc.org

The proposed mechanism for this cyclization involves the in situ formation of the N-tosylhydrazone from the corresponding acetophenone derivative and tosylhydrazine, followed by a series of acid-mediated steps. These steps include the generation of a diazo intermediate, which then forms a carbocation that initiates the cyclization cascade. This methodology provides a valuable route to complex indene (B144670) structures, which are prevalent in biologically active compounds.

Base-Promoted Reactions

A variety of inorganic and organic bases have been employed to promote reactions of acetophenone N-tosylhydrazone, facilitating transformations through the deprotonation of the hydrazone moiety.

Potassium Carbonate (K₂CO₃): This mild and inexpensive base has been shown to be an efficient promoter for the 1,3-dipolar cycloaddition of N-tosylhydrazones, including those derived from acetophenone, with acetylene (B1199291) gas. This reaction provides a straightforward route to the synthesis of pyrazole (B372694) derivatives.

Cesium Carbonate (Cs₂CO₃): Cesium carbonate has been utilized in the carboxylation of N-tosylhydrazones with carbon dioxide. This reaction, which proceeds efficiently at elevated temperatures, yields α-arylacrylic acids. A key feature of this method is the use of a relatively mild base (Cs₂CO₃) compared to the strong bases like butyllithium (B86547) that are often required in similar transformations. The reaction is believed to proceed through the deprotonation of the N-tosylhydrazone, followed by CO₂ insertion and subsequent elimination.

Lithium tert-Butoxide (LiOtBu): This strong, non-nucleophilic base has been instrumental in promoting the intramolecular cycloaddition of 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones. This process, which involves the in situ formation of the tosylhydrazone, leads to the synthesis of 3-substituted 1H-dibenzo[e,g]indazoles in good to high yields.

The following table summarizes the use of different bases in promoting reactions of acetophenone N-tosylhydrazone and its derivatives.

BaseReaction TypeProduct
K₂CO₃1,3-Dipolar CycloadditionPyrazoles
Cs₂CO₃Carboxylation with CO₂α-Arylacrylic Acids
LiOtBuIntramolecular Cycloaddition1H-Dibenzo[e,g]indazoles

Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. While the application of organocatalysis specifically to this compound is an evolving area of research, the broader class of N-tosylhydrazones has shown significant promise in participating in organocatalyzed activation reactions under mild conditions. mdpi.com These reactions can involve various activation modes, leading to nucleophilic or electrophilic intermediates that can participate in a range of transformations, including cascade reactions for the synthesis of complex nitrogen-containing heterocycles. mdpi.com The interplay between N-tosylhydrazone-based reagents and organocatalysts such as hydrogen-bonding donors and N-heterocyclic carbenes (NHCs) is an active area of investigation. mdpi.com

Role of Specific Additives and Conditions

In addition to the primary catalytic system, specific additives and reaction conditions can play a crucial role in directing the outcome and efficiency of reactions involving acetophenone N-tosylhydrazone.

Oxidants

Oxidizing agents are often employed to facilitate specific transformations of N-tosylhydrazones, frequently by enabling the in situ generation of reactive intermediates.

I₂/DMSO System: The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as an effective catalytic system for the cyclization of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. kuleuven.befrontiersin.org In this system, DMSO acts as both the solvent and a dual oxidant, which is key to regenerating the I₂ catalyst. kuleuven.befrontiersin.org This method has been successfully applied to acetophenone-derived N-tosylhydrazones. frontiersin.org The reaction is believed to be initiated by the α-iodination of the this compound. researchgate.net The I₂/DMSO system has also been used for the oxidative deprotection of N-tosylhydrazones to afford the corresponding benzoic acids under mild conditions. nih.gov

Copper(I) Chloride (CuCl): Copper catalysts, including CuCl, have been implicated in the oxidative transformation of ketone-derived N-tosylhydrazones. For instance, a copper-catalyzed aerobic oxidative process has been developed to convert N-tosylhydrazones into alkynes. Furthermore, copper(II)-catalyzed radical reactions of N-tosylhydrazones have been shown to produce vinyl sulfones with high stereoselectivity. organic-chemistry.orgnih.gov

The table below provides a summary of the outcomes of using different oxidants with acetophenone N-tosylhydrazone and its derivatives.

Oxidant SystemReactant(s)Product
I₂/DMSOElemental Sulfur4-Aryl-1,2,3-thiadiazoles kuleuven.befrontiersin.org
I₂/DMSO-Benzoic Acids nih.gov
CuCl (as part of a copper catalytic system)-Alkynes / Vinyl Sulfones organic-chemistry.orgnih.gov

Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an organic and an aqueous phase). wisdomlib.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to occur. wisdomlib.org This methodology can lead to faster reactions, milder conditions, and the use of less hazardous solvents. crdeepjournal.org

While the broad applicability of phase-transfer catalysis in organic synthesis is well-established, specific examples detailing its use in reactions of acetophenone N-tosylhydrazone are an area of ongoing investigation. The principles of PTC suggest its potential utility in reactions where an anionic form of this compound, generated by a base in an aqueous phase, needs to react with a substrate in an organic phase.

Solvent Effects and Green Solvents (e.g., PEG-400)

The choice of solvent is a critical parameter in the catalytic reactions of acetophenone N-tosylhydrazone, profoundly influencing reaction rates, yields, and selectivity. The solvent's properties, such as polarity, dielectric constant, and coordinating ability, can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, actively participate in the reaction mechanism. asianpubs.orgasianpubs.org

General Solvent Effects

The dielectric constant of a solvent plays a significant role in its capacity to accommodate charge separation during a chemical reaction. asianpubs.org In studies involving the formation of hydrazones, a direct precursor to tosylhydrazones, it has been observed that the polarity of the medium has a considerable effect. asianpubs.orgresearchgate.net For instance, in the formation of acetophenone-phenylhydrazone, employing more polar solvents was found to increase the magnitude of substituent constant effects. asianpubs.orgasianpubs.orgresearchgate.net

In reactions involving the subsequent transformation of N-tosylhydrazones, solvent choice is equally crucial. For example, in the 1,3-dipolar cycloaddition of N-tosylhydrazones with acetylene gas, a screening of various solvents and bases was conducted to optimize reaction conditions. researchgate.net This research identified that specific solvents were better suited for different types of N-tosylhydrazone precursors. While dimethyl sulfoxide (DMSO) provided superior results for reactions with N-tosylhydrazones derived from aldehydes, N-methyl-2-pyrrolidone (NMP) was found to be a more suitable solvent for reactions involving ketone-derived N-tosylhydrazones, such as this compound. researchgate.net

The following table summarizes the findings of a solvent screening study for the synthesis of pyrazoles from N-tosylhydrazones and acetylene gas.

EntrySubstrate TypeBaseSolventYield (%)
1Aldehyde-derivedK₂CO₃DMSO85
2Aldehyde-derivedK₂CO₃NMP78
3Aldehyde-derivedK₂CO₃DMF75
4Ketone-derivedK₂CO₃NMP82
5Ketone-derivedK₂CO₃DMSO76
6Ketone-derivedK₂CO₃Dioxane65
Data is representative of findings discussed in the literature. researchgate.net

Green Solvents in N-Tosylhydrazone Chemistry

In alignment with the principles of green chemistry, significant effort has been directed toward replacing traditional, often hazardous and volatile, organic solvents with environmentally benign alternatives. chemrxiv.org Many conventional solvents used in transition metal-catalyzed reactions, such as dichloromethane, chloroform, and benzene, are considered environmentally problematic. chemrxiv.orgchemrxiv.org This has spurred research into sustainable media, with Polyethylene glycol (PEG), particularly PEG-400, emerging as a powerful and eco-friendly option. nih.gov

PEG is recognized for being non-toxic, inexpensive, thermally stable, biodegradable, and readily recyclable. nih.govresearchgate.net Its utility as a reaction medium is enhanced by its ability to increase the solubility of organic reactants, which can lead to a larger interfacial area and reduced mass transfer resistance, thereby accelerating reaction rates. nih.gov

A notable application of this green approach is the synthesis of isoquinolines via a Ruthenium(II)-catalyzed annulation reaction. rsc.org This methodology successfully employs an N-tosylhydrazone directing group with alkynes in a PEG-400 medium. rsc.org The use of PEG-400 not only renders the process more sustainable but also facilitates the recovery and reuse of the expensive ruthenium-based catalytic system. rsc.org The catalyst-solvent system could be efficiently reused for up to four consecutive cycles without a significant loss in catalytic activity. rsc.org

The reusability of PEG-400 has been demonstrated in various synthetic transformations. After reaction completion, the product can be extracted, and the PEG can be washed and successfully reused in subsequent runs, showcasing its practical advantages in sustainable chemistry. nih.gov

The table below illustrates the typical efficiency of PEG-400 recycling over several reaction cycles.

CycleYield (%)
186
284
380
475
572
Data derived from a representative study on the reusability of PEG-400 in organic synthesis. nih.gov

The adoption of green solvents like PEG-400 in the chemistry of acetophenone N-tosylhydrazone represents a significant advancement, combining high reaction efficiency with environmental responsibility. nih.govrsc.org

Advanced Research Directions and Future Perspectives

Development of Novel Acetophenone (B1666503) N-Tosylhydrazone Derived Reagents

Acetophenone N-tosylhydrazone serves as a precursor for a variety of reactive intermediates, primarily diazo compounds and carbenes. The development of novel reagents derived from this compound aims to harness and modulate this reactivity for new synthetic transformations. Research in this area is focused on creating more stable, selective, and versatile reagents that can participate in a broader range of chemical reactions.

One area of development involves the in situ generation of diazo compounds from tosylhydrazones under milder conditions, avoiding the need to handle potentially unstable diazo intermediates. nih.gov This approach has been particularly useful in transition-metal-catalyzed cross-coupling reactions for the formation of polysubstituted olefins. mdpi.com Furthermore, modifications to the tosylhydrazone structure itself are being explored to fine-tune the reactivity and selectivity of the resulting carbene intermediates. These modified reagents are being investigated for their utility in C-H insertion and cyclopropanation reactions.

Recent advancements have also seen the development of reagents like chloromethyl boryl-N-tosylhydrazone, which acts as a versatile synthetic building block for various transformations. chemrxiv.org These novel reagents open up possibilities for constructing complex molecular architectures from simple starting materials.

Mechanistic Elucidation of Underexplored Pathways

While the general mechanisms of many reactions involving acetophenone tosylhydrazone are well-established (e.g., Bamford-Stevens and Shapiro reactions), there are still underexplored pathways and nuances that warrant further investigation. A deeper understanding of these mechanisms can lead to the discovery of new reactions and the optimization of existing ones.

One such area of interest is the exploration of alternative reaction pathways beyond the traditional generation of carbenes and diazo compounds. For instance, a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives has been developed, where the N-tosylhydrazone serves as an electrophile in a cationic cyclization pathway. rsc.org This contrasts with the more common radical or carbene-involved cyclizations.

Further research is needed to fully understand the factors that govern the competition between different reaction pathways. This includes computational studies and detailed experimental investigations to probe reaction intermediates and transition states. Such studies will be instrumental in designing more selective and efficient synthetic methods.

Green Chemistry Approaches in Tosylhydrazone Synthesis and Reactions

In line with the growing emphasis on sustainable chemistry, there is a significant effort to develop greener methods for the synthesis and application of tosylhydrazones, including this compound. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key green chemistry strategies being implemented include:

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents reduces environmental impact. Microwave-assisted solvent-free synthesis of pyrazole (B372694) derivatives from tosylhydrazones is a notable example. nih.gov

Catalytic Methods: The use of catalytic amounts of reagents is inherently more sustainable than stoichiometric approaches. Transition-metal-free transformations of N-tosylhydrazones have gained attention for their green chemistry attributes. mdpi.comresearchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates simplifies procedures, saves resources, and reduces waste. scirp.org One-pot syntheses of various heterocyclic compounds starting from carbonyl precursors via in situ generated tosylhydrazones have been successfully developed. nih.gov

Visible-Light-Mediated Reactions: Photoredox catalysis and other light-mediated transformations offer mild and environmentally benign alternatives to traditional thermal methods. d-nb.info

The development of these green methodologies not only makes the chemistry of this compound more environmentally friendly but also often leads to improved efficiency and selectivity.

Applications in Diversity-Oriented Synthesis and Building Block Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.gov Acetophenone and its derivatives, as precursors to this compound, are valuable building blocks in DOS due to their commercial availability and versatile reactivity. nih.govnih.gov

This compound can be used to introduce a variety of functional groups and structural motifs, enabling the synthesis of a wide range of molecular scaffolds. For example, amino acetophenones can be used as starting materials for the synthesis of analogs of naturally occurring compounds like flavones, coumarins, and aurones. mdpi.com

The development of robust and high-throughput synthetic methods involving this compound is crucial for its effective application in DOS. This includes the use of solid-phase synthesis techniques and automated platforms to accelerate the synthesis and purification of compound libraries. The resulting libraries of diverse molecules can then be screened for biological activity, leading to the identification of new drug leads and chemical probes.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing acetophenone tosylhydrazone, and what analytical methods are used for its characterization?

  • Methodology :

  • Synthesis : React acetophenone with tosylhydrazide in anhydrous ethanol or methanol under reflux (70–80°C) for 4–6 hours. Use a 1:1 molar ratio of ketone to tosylhydrazide. Purify via recrystallization from ethanol/water mixtures.
  • Characterization :
  • NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., singlet for tosyl group protons at ~7.8 ppm) and ¹³C NMR (carbonyl carbon at ~150 ppm).
  • IR Spectroscopy : Identify N–H stretch (~3200 cm⁻¹) and C=N stretch (~1600 cm⁻¹).
  • Melting Point : Compare with literature values (typically 140–145°C).
  • Validation : Cross-reference spectral data with published studies to ensure purity and structural integrity.

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, stoichiometry) using a factorial design. For example, test ethanol vs. DMF as solvents and 1:1 vs. 1:1.2 molar ratios.
  • Yield Analysis : Quantify yields via gravimetric analysis or HPLC. Optimal conditions are typically ethanol at 70°C with a 1:1 ratio, yielding >85% purity.
  • Troubleshooting : If yields drop below 70%, check for moisture (hydrolysis of tosylhydrazide) or incomplete reaction (monitor via TLC with UV detection).

Advanced Research Questions

Q. What are the mechanistic insights into the decomposition of this compound in metal-catalyzed alkene synthesis?

  • Methodology :

  • Mechanistic Probes : Use deuterated analogs (e.g., CD₃COC₆H₅) to study kinetic isotope effects in Shapiro or Bamford-Stevens reactions.
  • Spectroscopic Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates like diazo compounds.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles of transition states. For example, identify the role of base strength (e.g., LHMDS vs. NaH) in eliminating N₂ gas .
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Q. How can researchers resolve contradictions in reported stereoselectivity outcomes during this compound-mediated alkene synthesis?

  • Methodology :

  • Replicated Analysis : Reproduce experiments under strictly controlled conditions (inert atmosphere, anhydrous solvents). Use chiral GC or HPLC to quantify enantiomeric excess.
  • Parameter Screening : Test additives (e.g., crown ethers) or solvents (THF vs. toluene) to modulate stereochemistry. For example, toluene may enhance π-π interactions, favoring trans-alkenes.
  • Collaborative Validation : Share raw data via platforms like ResearchGate to cross-validate findings with global peers .
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Q. What strategies are effective in stabilizing this compound against thermal degradation during storage?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC-MS to identify degradation products (e.g., acetophenone or tosylhydrazine).
  • Storage Optimization : Store in amber vials under argon at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation.
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard conditions.

Key Insights

  • Synthetic Optimization : Ethanol is superior to DMF/THF due to balanced polarity and low side-reactivity .
  • Data Contradictions : Stereoselectivity discrepancies often arise from trace moisture or base impurities; rigorous drying protocols are critical.
  • Collaborative Research : Platforms like ResearchGate enable rapid resolution of methodological conflicts through peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.